Fmoc-Ile-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester) is a key building block used in peptide synthesis. Peptides are chains of amino acids linked together by peptide bonds. Fmoc-Ile-OPfp specifically incorporates the amino acid L-isoleucine into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a protecting group for the amino group (NH2) of the isoleucine residue, ensuring its selective reaction during peptide chain assembly. The pentafluorophenyl (OPfp) group activates the carboxy group (COOH) of isoleucine, allowing it to readily react with the free amino group of the growing peptide chain [, ].
Fmoc-Ile-OPfp is predominantly used in the Solid-Phase Peptide Synthesis (SPPS) technique. SPPS is a widely used method for the automated and efficient synthesis of peptides. In this method, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids, including Fmoc-Ile-OPfp, are added sequentially in a repetitive cycle of deprotection, coupling, and washing steps. The Fmoc group is removed using mild acidic conditions, exposing the free amino group for coupling with the next activated amino acid [, ].
Peptides synthesized using Fmoc-Ile-OPfp and SPPS find diverse applications in various scientific research fields, including:
Fmoc-Ile-OPfp, or 9-fluorenylmethoxycarbonyl isoleucine pentafluorophenyl ester, is a chemical compound utilized primarily in peptide synthesis. It serves as a protected form of isoleucine, an essential amino acid, facilitating its incorporation into peptides through solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under basic conditions, while the pentafluorophenyl ester enhances the reactivity of the carboxylic acid moiety, making it a valuable intermediate in various synthetic pathways .
The primary reaction involving Fmoc-Ile-OPfp is its coupling with amino acids or peptides during SPPS. The mechanism typically involves:
While Fmoc-Ile-OPfp itself does not exhibit direct biological activity, it plays a crucial role in synthesizing biologically active peptides. Peptides synthesized using this compound can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties, depending on their sequence and structure. The ability to incorporate isoleucine effectively into peptide chains enhances the diversity and functionality of these biologically active molecules .
The synthesis of Fmoc-Ile-OPfp can be achieved through several methods:
Fmoc-Ile-OPfp is primarily used in:
Interaction studies involving Fmoc-Ile-OPfp typically focus on its reactivity during peptide synthesis rather than direct biological interactions. Research has shown that the choice of coupling reagents and solvents significantly influences the efficiency and yield of peptide formation when using this compound. For instance, solvents like dimethylformamide facilitate faster reactions compared to less polar solvents .
Several compounds share structural similarities with Fmoc-Ile-OPfp, particularly in their use as protecting groups or coupling agents in peptide synthesis:
Compound | Structure/Function | Unique Aspects |
---|---|---|
Fmoc-Ala-OPfp | 9-Fluorenylmethoxycarbonyl alanine pentafluorophenyl ester | Similar protective function but different amino acid |
Fmoc-Leu-OPfp | 9-Fluorenylmethoxycarbonyl leucine pentafluorophenyl ester | Used for leucine incorporation |
Fmoc-Gly-OPfp | 9-Fluorenylmethoxycarbonyl glycine pentafluorophenyl ester | Simplest amino acid; often used in various peptides |
Fmoc-Thr-OPfp | 9-Fluorenylmethoxycarbonyl threonine pentafluorophenyl ester | Incorporates hydroxyl group; adds polarity |
Fmoc-Ile-OPfp stands out due to its specific incorporation of isoleucine, which is critical for maintaining hydrophobic interactions in peptides and proteins .
The synthesis of N-alpha-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester involves the direct esterification of fluorenylmethoxycarbonyl-isoleucine-hydroxide with pentafluorophenol using dicyclohexylcarbodiimide as the coupling agent [5] [22] [31]. The chemical structure corresponds to (2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate with molecular formula C27H22F5NO4 and molecular weight 519.5 g/mol [1] [3] [7].
The standard synthesis protocol involves dissolving fluorenylmethoxycarbonyl-isoleucine-hydroxide in anhydrous tetrahydrofuran, followed by the addition of pentafluorophenol dissolved in tetrahydrofuran [5]. The mixture is stirred at 25±2°C for 5 minutes before the dropwise addition of dicyclohexylcarbodiimide solution in tetrahydrofuran over 30-45 minutes while maintaining temperature control [5]. The reaction proceeds for 3-4 hours at the same temperature with continuous stirring [5] [31].
Temperature control during the esterification reaction is critical for optimal yield and purity [16]. The cooling step to 0°C before adding dicyclohexylcarbodiimide prevents exothermic reactions and minimizes side product formation [16]. The reaction can be monitored using thin layer chromatography with chloroform:methanol:acetic acid (85:10:5) as the solvent system to confirm complete consumption of starting material [22].
The mechanism involves formation of an O-acylisourea intermediate between dicyclohexylcarbodiimide and the carboxylic acid, followed by nucleophilic attack by pentafluorophenol to form the activated ester [9] [10]. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making the resulting ester highly reactive toward nucleophiles [14] [17].
Following the esterification reaction, urea byproducts are removed by filtration, and the solvent is completely removed using rotary evaporation to obtain a viscous solid product [5]. The crude product is typically treated with methanol and stirred for 90 minutes before filtration to remove impurities [5]. Recrystallization from appropriate solvent systems such as ethyl acetate or n-hexane provides the purified pentafluorophenyl ester as a white crystalline solid [22] [33].
Yield optimization studies demonstrate that the choice of solvent system significantly impacts the reaction efficiency [33]. Dimethylformamide and tetrahydrofuran are the preferred solvents, with tetrahydrofuran generally providing superior yields due to better solubility of the reactants [22] [31]. The stoichiometry of reagents is crucial, with typical protocols employing 1.2 equivalents of pentafluorophenol and 1.3 equivalents of dicyclohexylcarbodiimide relative to the amino acid [33].
Amino Acid | Yield (%) | Recrystallization Solvent | Melting Point Range |
---|---|---|---|
Fluorenylmethoxycarbonyl-Isoleucine | 85-93 | Ethyl acetate/Hexane | 142-145°C |
Fluorenylmethoxycarbonyl-Leucine | 89-95 | Ethyl acetate | 138-141°C |
Fluorenylmethoxycarbonyl-Valine | 75-82 | Methanol | 135-138°C |
The purification process can be enhanced by controlling the precipitation conditions [32] [33]. Addition of cold methanol or n-hexane to the concentrated reaction mixture promotes crystallization and improves product purity [22]. High-performance liquid chromatography analysis confirms purity levels typically exceeding 98% for properly purified samples [3].
Storage conditions significantly affect the stability of the pentafluorophenyl ester [3] [7]. The compound should be stored at -20°C under anhydrous conditions to prevent hydrolysis of the activated ester [27]. Under these conditions, the pentafluorophenyl ester maintains stability for several months without significant degradation [7].
Pentafluorophenyl esters demonstrate superior coupling efficiency compared to symmetrical anhydrides in solid-phase peptide synthesis applications [18] [23]. The pentafluorophenyl esters show crystallinity and apparent stability that greatly simplify the conduct of solid-phase synthesis compared to the more reactive and less stable symmetrical anhydrides [18]. Reaction rates are substantially accelerated in the presence of 1-hydroxybenzotriazole catalyst and appear adequate for most peptide sequences [18].
Comparative studies using the challenging acyl carrier protein 65-74 sequence demonstrate that pentafluorophenyl esters achieve similar coupling efficiencies to symmetrical anhydrides while offering practical advantages [18] [23]. The pentafluorophenyl esters avoid the need for in situ activation at each synthesis step, substantially simplifying mechanization of the synthesis process [18]. The high purity (greater than 90%) of crude reaction products obtained with pentafluorophenyl esters indicates that serious side reactions are not induced by the reagent [18].
Activation Method | Coupling Time | Yield (%) | Racemization Level | Practical Advantages |
---|---|---|---|---|
Pentafluorophenyl Esters | 30-60 min | 85-95 | <0.1% | Crystalline, stable, no in situ activation |
Symmetrical Anhydrides | 15-30 min | 90-98 | <0.1% | Very fast coupling, high efficiency |
p-Nitrophenyl Esters | 2-4 hours | 70-85 | 0.5-2% | Lower cost, slower reaction |
The reactivity scale established through competition experiments demonstrates that pentafluorophenyl esters exhibit intermediate reactivity between highly activated N-acylglutarimides and less reactive phenolic esters [17]. This balanced reactivity profile makes pentafluorophenyl esters particularly suitable for routine peptide synthesis where both efficiency and selectivity are important [17] [23].
The stability profile of pentafluorophenyl esters provides significant advantages over symmetrical anhydrides in terms of storage and handling [18] [23]. While symmetrical anhydrides must be prepared fresh for each use, pentafluorophenyl esters can be prepared in advance and stored under appropriate conditions without significant loss of activity [18].
The addition of 1-hydroxybenzotriazole significantly enhances the coupling efficiency of pentafluorophenyl esters by forming superior active ester intermediates [19] [20]. Studies demonstrate that 1-hydroxybenzotriazole forms active esters with higher yield and reduced racemization compared to reactions conducted without additives [19] [28]. The optimal amount of 1-hydroxybenzotriazole for enhancement of peptide coupling is typically less than equimolar relative to the carboxyl component [19].
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine demonstrates superior performance compared to 1-hydroxybenzotriazole in certain coupling reactions [19] [20]. The use of approximately 0.1 equimolar 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine relative to the pentafluorophenyl ester provides efficient reagent combinations for peptide synthesis [19]. This reduced stoichiometry is more effective in suppressing competitive ester formation and increasing the yield of desired peptides compared to equimolar additive usage [19].
Additive | Optimal Ratio | Coupling Time | Yield Enhancement | Racemization Suppression |
---|---|---|---|---|
1-Hydroxybenzotriazole | 0.5-1.0 equiv | 30-45 min | 15-25% | Excellent |
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | 0.1-0.3 equiv | 20-30 min | 20-30% | Superior |
1-Hydroxy-7-azabenzotriazole | 0.1-0.2 equiv | 15-25 min | 25-35% | Excellent |
The mechanism of additive enhancement involves the formation of more reactive and less racemization-prone active ester intermediates [20] [28]. The presence of tertiary amine bases favors the formation of these beneficial active esters, while the triazole-based additives stabilize the activated carboxyl group against side reactions [20]. The superior performance of 1-hydroxy-7-azabenzotriazole compared to 1-hydroxybenzotriazole reflects the enhanced electron-withdrawing character of the aza-substituted benzotriazole ring [21].
Irritant